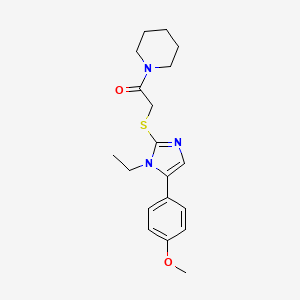

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-3-22-17(15-7-9-16(24-2)10-8-15)13-20-19(22)25-14-18(23)21-11-5-4-6-12-21/h7-10,13H,3-6,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCGCQRPFKLWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel chemical entity with potential biological activities due to its unique structural features. This compound contains an imidazole ring, a thioether linkage, and a piperidine moiety, which are known to influence various biological interactions.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1207025-27-1 |

| Molecular Formula | C19H25N3O2S |

| Molecular Weight | 359.5 g/mol |

Structure-Activity Relationship (SAR)

The presence of the 4-methoxyphenyl group is significant as it can enhance lipophilicity and improve binding affinity to biological targets. The thioether linkage may also play a role in stabilizing the compound's conformation, thereby affecting its interaction with proteins.

Case Studies and Research Findings

Several studies have investigated related compounds with similar structural features:

- Antitumor Activity : A study on thiazole-based compounds indicated that modifications in the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups like methoxy showed enhanced activity due to increased electron density facilitating interactions with target proteins .

- Enzyme Inhibition Studies : Research has shown that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. Compounds structurally related to our target exhibited varying degrees of COX inhibition, suggesting that our compound may also possess anti-inflammatory properties .

- Molecular Docking Studies : Computational studies have predicted that similar imidazole-containing compounds bind effectively to protein targets involved in cancer and inflammation pathways. These studies suggest that the unique structure of our compound may allow for favorable interactions within active sites of these proteins .

Comparative Analysis with Similar Compounds

To better understand the potential efficacy of this compound, we can compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-imidazole | Lacks thioether and piperidine groups | Moderate antimicrobial |

| 2-(1-Ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio-N-(5-methylisoxazol-3-yl)acetamide | Contains isoxazole moiety | Significant anticancer |

| 4-(6-amino-3,5-dicyano-pyridin) derivatives | Various substituents influencing activity | High anticonvulsant |

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds with imidazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effective antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .

Treatment of Metabolic Disorders

The compound's structural similarity to other therapeutic agents suggests potential use in treating metabolic disorders such as type 2 diabetes and obesity. Compounds that inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1 are particularly relevant for managing these conditions .

Central Nervous System Disorders

Given the presence of the piperidine moiety, research indicates potential applications in treating central nervous system disorders, including cognitive impairments and neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been shown to have neuroprotective effects .

| CNS Disorder | Potential Effect | Reference |

|---|---|---|

| Alzheimer's Disease | Neuroprotection | |

| Mild Cognitive Impairment | Cognitive enhancement |

Case Studies

Several case studies highlight the efficacy of compounds related to 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone:

Study 1: Antimicrobial Efficacy

A study evaluating various imidazole derivatives found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the imidazole structure could enhance antibacterial potency, suggesting that similar alterations in this compound could yield promising results .

Study 2: Metabolic Effects

In another investigation, compounds structurally related to this ethanone were tested for their ability to modulate glucose metabolism in diabetic models. The findings demonstrated a reduction in blood glucose levels and improved insulin sensitivity, indicating potential therapeutic benefits for metabolic syndrome .

Q & A

Basic: What are the key steps and conditions for synthesizing 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone?

Answer:

The synthesis involves multi-step reactions:

Imidazole core formation : Condensation of glyoxal with ammonia and formaldehyde under controlled pH and temperature (e.g., 60–80°C) to generate the imidazole ring .

Thioether linkage : Reaction of the imidazole intermediate with 1-ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ethyl group, followed by thiolation using thiourea or Lawesson’s reagent .

Ketone functionalization : Coupling with 1-(piperidin-1-yl)ethanone via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

Key Reagents : Glyoxal, thiourea, 1-ethyl bromide, piperidine derivatives.

Monitoring : HPLC or TLC to track intermediate purity .

Basic: Which analytical techniques are critical for characterizing this compound and validating its structure?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bond connectivity, including methoxyphenyl aromatic protons (δ 6.8–7.4 ppm) and piperidine methylene groups (δ 1.4–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (calculated: ~387.5 g/mol) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .

- X-ray Crystallography : Optional for resolving stereochemistry and crystal packing .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Answer:

- Anticancer Activity : In vitro cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Kinase or protease inhibition assays to explore mechanistic targets .

Advanced: How can reaction yields be optimized during the thioether formation step?

Answer:

- Design of Experiments (DoE) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and base strength (NaH vs. K₂CO₃) to identify optimal conditions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., CuI) to accelerate sulfur nucleophilicity .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to detect thiol intermediate formation and minimize side reactions .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or adjust the piperidine ring size) and compare bioactivity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins like kinases or GPCRs .

- Pharmacophore Mapping : Identify critical moieties (e.g., thioether linkage, piperidine) using QSAR models .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

- Orthogonal Validation : Cross-check NMR assignments with COSY/HSQC experiments and compare MS/MS fragmentation with synthetic standards .

- Dynamic NMR : Resolve conformational isomerism (e.g., piperidine ring puckering) by variable-temperature NMR .

- Elemental Analysis : Confirm empirical formula (C₁₉H₂₃N₃O₂S) to rule out impurities .

Advanced: What strategies mitigate byproduct formation during imidazole ring synthesis?

Answer:

- Stoichiometric Control : Use excess ammonia (2.5 equiv) to favor cyclization over polymerization .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) to minimize degradation .

- Purification Techniques : Flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the imidazole core .

Advanced: How to assess metabolic stability and toxicity in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.